molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid

[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid

Cat. No.: B13425869
M. Wt: 343.32 g/mol
InChI Key: ZPGUISHAYBHGIL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .

Chemical Reactions Analysis

TP65 undergoes various chemical reactions, including:

    Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.

    Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .

Scientific Research Applications

TP65 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .

Comparison with Similar Compounds

TP65 is unique compared to other thymidine phosphorylase inhibitors due to its noncompetitive inhibition mechanism. Similar compounds include:

    5’-O-trityl-inosine: Another nucleoside derivative that inhibits thymidine phosphorylase but through a different mechanism.

    KIN59: A compound that also targets thymidine phosphorylase but is less effective than TP65 in inhibiting angiogenesis.

The uniqueness of TP65 lies in its higher efficacy and specific inhibition mechanism, making it a valuable compound in cancer research .

Properties

Molecular Formula

C14H22N3O5P

Molecular Weight

343.32 g/mol

IUPAC Name

8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid

InChI

InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22)

InChI Key

ZPGUISHAYBHGIL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O

Origin of Product

United States

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